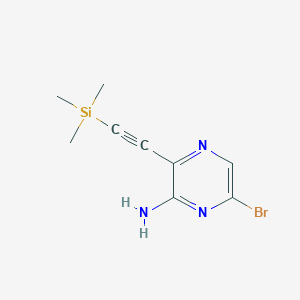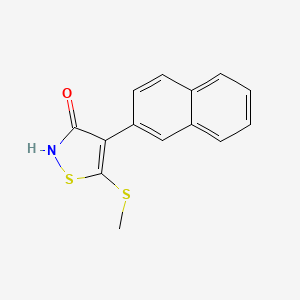![molecular formula C11H14BrN3 B11849942 6'-Bromo-1',3'-dihydrospiro[cyclohexane-1,2'-imidazo[4,5-b]pyridine]](/img/structure/B11849942.png)
6'-Bromo-1',3'-dihydrospiro[cyclohexane-1,2'-imidazo[4,5-b]pyridine]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6’-Bromo-1’,3’-dihydrospiro[cyclohexane-1,2’-imidazo[4,5-b]pyridine] is a heterocyclic compound that features a unique spiro structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common synthetic route includes the use of dimethylformamide (DMF) as a solvent, potassium carbonate (K₂CO₃) as a base, and t-BAB as a phase-transfer catalyst . The reaction is carried out at room temperature for several hours to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6’-Bromo-1’,3’-dihydrospiro[cyclohexane-1,2’-imidazo[4,5-b]pyridine] can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The spiro structure allows for potential cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve solvents like DMF and temperatures ranging from room temperature to elevated temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted imidazo[4,5-b]pyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Aplicaciones Científicas De Investigación
6’-Bromo-1’,3’-dihydrospiro[cyclohexane-1,2’-imidazo[4,5-b]pyridine] has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity.
Biological Research: Researchers use this compound to study its effects on biological systems, including its interaction with enzymes and receptors.
Industrial Applications: The compound’s unique structure makes it a valuable building block for the synthesis of more complex molecules used in various industrial applications.
Mecanismo De Acción
The mechanism of action of 6’-Bromo-1’,3’-dihydrospiro[cyclohexane-1,2’-imidazo[4,5-b]pyridine] involves its interaction with specific molecular targets. It can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-3H-imidazo[4,5-b]pyridine: This compound shares the imidazo[4,5-b]pyridine core but lacks the spirocyclohexane moiety.
Flupirtine Maleate: Although structurally different, this compound is another example of a spiro compound with significant biological activity.
Uniqueness
6’-Bromo-1’,3’-dihydrospiro[cyclohexane-1,2’-imidazo[4,5-b]pyridine] is unique due to its spiro structure, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions with molecular targets, making it a valuable compound for research and development in various fields .
Propiedades
Fórmula molecular |
C11H14BrN3 |
|---|---|
Peso molecular |
268.15 g/mol |
Nombre IUPAC |
6-bromospiro[1,3-dihydroimidazo[4,5-b]pyridine-2,1'-cyclohexane] |
InChI |
InChI=1S/C11H14BrN3/c12-8-6-9-10(13-7-8)15-11(14-9)4-2-1-3-5-11/h6-7,14H,1-5H2,(H,13,15) |
Clave InChI |
LMSCCKIBKBTXJI-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CC1)NC3=C(N2)N=CC(=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-Chlorophenyl)-2H-[1,3]dioxolo[4,5-F]indazole](/img/structure/B11849863.png)
![N'-[(Methylcarbamoyl)oxy][(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11849865.png)


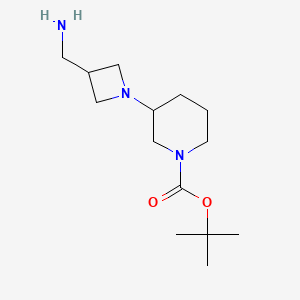
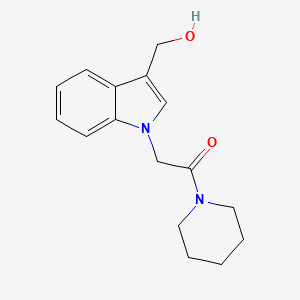
![3H-Diazirine, 3-bromo-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B11849897.png)
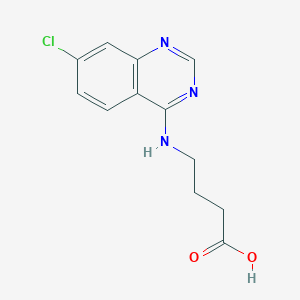
![[4-(7-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetic acid](/img/structure/B11849903.png)

